molecular formula C10H13NO B1316175 6-Methylchroman-4-amine CAS No. 638220-39-0

6-Methylchroman-4-amine

Cat. No.: B1316175
CAS No.: 638220-39-0
M. Wt: 163.22 g/mol
InChI Key: LXNRUKZCRQFUCU-UHFFFAOYSA-N
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Description

6-Methylchroman-4-amine is a chemical compound that belongs to the class of chromanamines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is structurally characterized by a chroman ring with a methyl group at the 6th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylchroman-4-amine typically involves the reaction of 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature to yield chromonyl-substituted α-aminophosphine oxides. When the reaction is performed at a higher temperature (80°C) with aliphatic amines or aminoalcohols, phosphinoyl-functionalized 3-aminomethylene chromanones are formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Further research is needed to develop cost-effective and scalable industrial production methods.

Chemical Reactions Analysis

Types of Reactions

6-Methylchroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Chromanones

    Reduction: Corresponding amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

6-Methylchroman-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 6-Methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A structurally similar compound with a chroman ring but lacking the amine group at the 4th position.

    6-Methylchroman-4-one: Similar to 6-Methylchroman-4-amine but without the amine group.

    Chroman-4-amine: Similar to this compound but without the methyl group at the 6th position

Uniqueness

This compound is unique due to the presence of both the methyl group at the 6th position and the amine group at the 4th position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRUKZCRQFUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585687
Record name 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638220-39-0
Record name 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 7A (4.24 g) in 50 mL of a mixture of 20% ammonia in methanol was treated with 40 g Raney Nickel under 60 psi hydrogen for 4 hours at ambient temperature. The reaction mixture was filtered, and the solvent evaporated under reduced pressure. The residue was taken in diethyl ether, washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated to give 2.22 g of the title compound. H NMR (300 MHz, CDCl3) δ 7.11 (s, 1H), 6.95 (d, 1H, J=8.5 Hz), 6.71 (d, 1H, J=8.5 Hz), 4.22 (m, 2H), 4.01 (m, 1H), 2.27 (s, 3H), 2.10-2.21 (m, 1H), 1.78-1.88 (m, 1H). MS (DCI) m/e 164 (M+H)+.
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Synthesis routes and methods II

Procedure details

A solution of Example 7A (4.24 g) in 20% ammonia in methanol (50 mL) was treated with Raney Nickel, 40 g, under hydrogen (60 psi) for 4 hours at ambient temperature. The mixture was filtered, and the solvent was evaporated under reduced pressure. The residue dissolved in diethyl ether which was washed sequentially with water and saturated aqueous sodium bicarbonate, dried with magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound. H NMR (300 MHz, CDCl3) δ ppm 1.78-1.88 (m, 1H), 2.10-2.21 (m, 1H), 2.27 (s, 3H), 4.01 (m, 1H), 4.22 (m, 2H), 6.71 (d, J=8.5 Hz, 1H), 6.95 (d, J=8.5 Hz, 1H), 7.11 (s, 1H). MS (DCI) m/z 164 (M+H)+.
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4.24 g
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50 mL
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